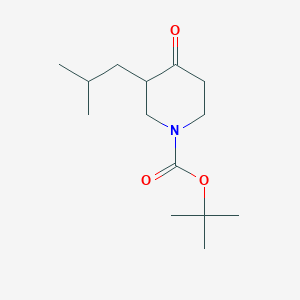

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a 2-methylpropyl group, and a 4-oxopiperidine moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Formation of the piperidine derivative by reacting piperidine with an appropriate reagent.

Step 2: Introduction of the tert-butyl group using tert-butyl chloroformate.

Step 3: Addition of the 2-methylpropyl group through a substitution reaction with 2-methylpropylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis typically involves several key steps, including:

- Formation of the piperidine ring : Utilizing appropriate reagents to construct the piperidine framework.

- Introduction of the oxo group : This is crucial for enhancing the compound's reactivity.

- Carboxylation : The carboxylate group is introduced to facilitate further reactions.

The careful control of reaction conditions is essential for achieving high yields and purity of the final product .

Applications in Organic Synthesis

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical transformations, including:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

These reactions are vital for developing new compounds with desired pharmacological properties .

Medicinal Chemistry and Pharmacological Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology.

Neuroprotective Properties

Research indicates that related compounds have shown protective effects against neurotoxic agents like Amyloid Beta 1-42, which is implicated in Alzheimer's disease. In vitro studies have demonstrated that these compounds can reduce cell death in astrocytes by lowering levels of TNF-α and free radicals .

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Studies have shown that modifications to its structure can enhance potency against various bacterial strains while minimizing cytotoxic effects on human cells .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neuroprotection | Effects on astrocytes | Moderate protective effect against Amyloid Beta 1-42 |

| Antibacterial | Efficacy against clinical bacterial strains | Enhanced potency with structural modifications |

| Organic Synthesis | Intermediate for complex organic compounds | Effective in nucleophilic substitutions |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, researchers found that tert-butyl derivatives could significantly reduce oxidative stress in astrocytes exposed to neurotoxic agents. The results indicated a potential pathway for developing treatments for neurodegenerative diseases .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of tert-butyl derivatives demonstrated that specific modifications led to increased efficacy against resistant bacterial strains. The findings suggest that these compounds could be developed into novel antibacterial agents .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butylthiol: An organosulfur compound with a similar tert-butyl group.

Isobutyl derivatives: Compounds with similar structural features, such as isobutyl groups.

Uniqueness

Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications .

Actividad Biológica

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is an organic compound belonging to the piperidine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a 2-methylpropyl group, and a 4-oxopiperidine moiety. Its synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methylpropylamine under controlled conditions. The general synthesis steps are:

- Formation of Piperidine Derivative : Reaction of piperidine with an appropriate reagent.

- Introduction of Tert-butyl Group : Using tert-butyl chloroformate.

- Addition of 2-Methylpropyl Group : Through a substitution reaction with 2-methylpropylamine.

This compound exhibits biological activity through its interaction with various molecular targets, particularly enzymes and receptors involved in neurological pathways. It has been studied for its potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit amyloid-beta (Aβ) aggregation, a key process in Alzheimer’s disease pathology. For instance, it was found to achieve up to 85% inhibition of Aβ aggregation at a concentration of 100 µM . Additionally, it protects astrocytes against Aβ-induced cytotoxicity, improving cell viability significantly when co-administered with Aβ peptides.

In Vivo Studies

In vivo assessments have shown that while the compound exhibits protective effects against oxidative stress induced by scopolamine in animal models, its efficacy may vary based on bioavailability in the brain . The compound reduced malondialdehyde (MDA) levels in treated animals compared to controls, indicating its potential to mitigate oxidative stress.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| Tert-butylthiol | Exhibits organosulfur properties but lacks neuroprotective effects . |

| Isobutyl Derivatives | Similar structural features but differing reactivity profiles . |

Propiedades

IUPAC Name |

tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(2)8-11-9-15(7-6-12(11)16)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJIEVRJDHNMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.